![molecular formula C17H12Cl2F3NO3 B2536049 ({[2-(Trifluorométhyl)phényl]méthyl}carbamoyl)méthyl 2,5-dichlorobenzoate CAS No. 1794844-50-0](/img/structure/B2536049.png)
({[2-(Trifluorométhyl)phényl]méthyl}carbamoyl)méthyl 2,5-dichlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One of the key steps is the Suzuki-coupling reactions which are used to prepare 2-trifluoromethyl aryl or heteroaryl derivatives . Another important step is the protodeboronation of pinacol boronic esters . This process is not well developed and is a subject of ongoing research .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. One of the key reactions is the protodeboronation of pinacol boronic esters . This reaction is catalyzed and involves a radical approach . Another important reaction is the Knoevenagel condensation .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by the presence of a fluorine atom and a carbon-containing pyridine . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Applications De Recherche Scientifique
- Des chercheurs ont récemment exploré de nouvelles applications des pinces optiques en utilisant ce composé. En faisant varier l'intensité d'un faisceau laser, ils ont contrôlé le transfert d'énergie de résonance de Förster (FRET) entre les molécules fluorescentes. Le FRET est un phénomène observé dans la photosynthèse et d'autres processus naturels, où l'énergie est transférée d'une molécule donneuse excitée à une molécule accepteur. L'équipe a démontré que l'augmentation de l'intensité du laser accélérait le transfert d'énergie, ce qui a entraîné des changements de couleur visibles dans une gouttelette de polymère isolée. Cette approche sans contact pourrait trouver des applications en microchimie et en points quantiques .
- La conception unique du composé lui permet d'être à la fois transparent et incolore tout en absorbant efficacement la lumière infrarouge proche. Les chercheurs ont réalisé cela en évaluant la symétrie des orbitales électroniques par des calculs théoriques. De tels absorbeurs invisibles ont des applications potentielles dans des domaines comme la technologie furtive, la communication optique et l'imagerie médicale .
- Les groupes trifluorométhyle jouent un rôle crucial dans le développement de médicaments et les produits agrochimiques. Les progrès récents des réactions de trifluorométhylation à médiation par des métaux de transition ont élargi la boîte à outils pour la synthèse de molécules complexes. Ce composé pourrait servir de précurseur précieux dans ces réactions, conduisant au développement de nouveaux médicaments et produits agrochimiques .
Pinces Optiques et Transfert d'Énergie
Absorbeurs Infrarouges Proches Invisibles
Réactions de Trifluorométhylation
Orientations Futures
Propriétés
IUPAC Name |
[2-oxo-2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl] 2,5-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2F3NO3/c18-11-5-6-14(19)12(7-11)16(25)26-9-15(24)23-8-10-3-1-2-4-13(10)17(20,21)22/h1-7H,8-9H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYKYWOLGMGRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)COC(=O)C2=C(C=CC(=C2)Cl)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-3-[5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]prop-2-enoic acid](/img/structure/B2535967.png)

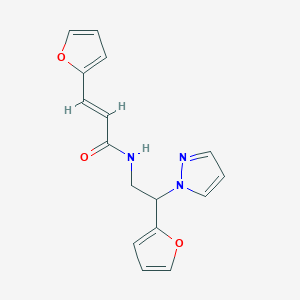
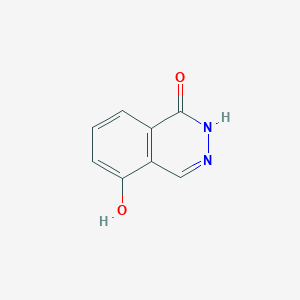

![(1R,5S)-3-(methylthio)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2535975.png)
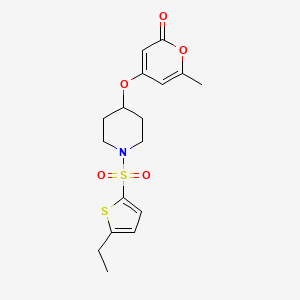
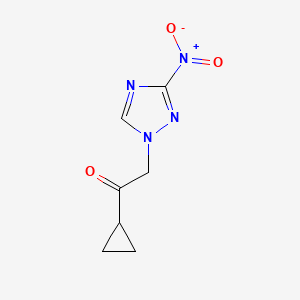

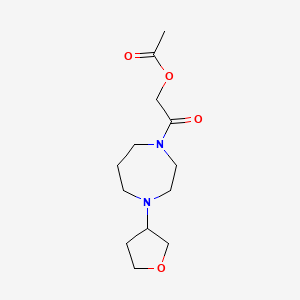
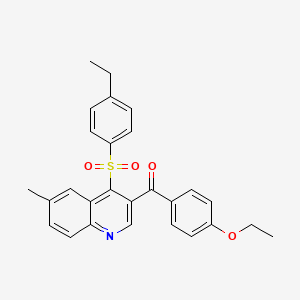
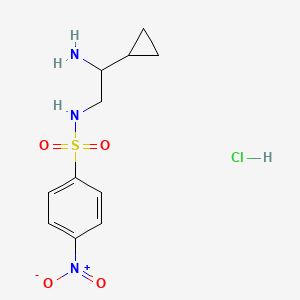
![(E)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-2-(4-methylphenyl)sulfonylprop-2-enenitrile](/img/structure/B2535988.png)
![6-ethyl-5-((4-fluorobenzyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2535989.png)
